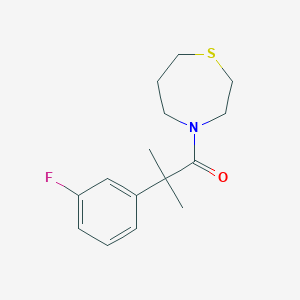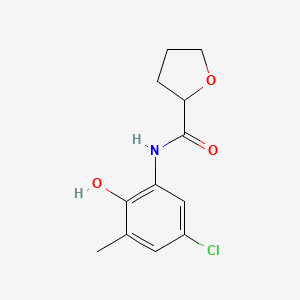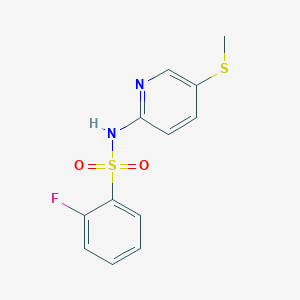
N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide, also known as Mps1-IN-3, is a small molecule inhibitor that has shown promising results in the field of cancer research. It has been studied extensively for its ability to inhibit the activity of Mps1 kinase, which is a key player in the regulation of the mitotic checkpoint.
Mécanisme D'action
Mps1 kinase is a key player in the regulation of the mitotic checkpoint, which ensures proper chromosome segregation during cell division. N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide inhibits the activity of Mps1 kinase, leading to defects in the mitotic checkpoint and ultimately cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anticancer effects.
Biochemical and Physiological Effects
This compound has been shown to induce cell cycle arrest in cancer cells, leading to decreased proliferation and ultimately cell death. Additionally, this compound has been shown to induce apoptosis in cancer cells, further contributing to its anticancer effects. However, it is important to note that this compound may also affect normal cells, leading to potential toxicity.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide is its specificity for Mps1 kinase, making it a potentially powerful tool for studying the mitotic checkpoint. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy. However, one limitation of this compound is its potential toxicity to normal cells, which may limit its use in clinical settings.
Orientations Futures
For research on N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide include further studies on its potential use as an anticancer agent, particularly in combination therapy. Additionally, more research is needed to determine the potential toxicity of this compound to normal cells and to identify potential biomarkers for patient selection. Finally, studies on the pharmacokinetics and pharmacodynamics of this compound are needed to determine the optimal dosing and administration schedule for clinical use.
Méthodes De Synthèse
The synthesis of N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide involves a multi-step process that includes the reaction of 2-bromo-5-methylpyridine with thiourea to form 2-(5-methylsulfanylpyridin-2-yl)thiourea. This intermediate is then reacted with 4-fluorobenzenesulfonyl chloride to form the final product, this compound. The purity of the final product is determined using high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Applications De Recherche Scientifique
N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide has been extensively studied for its potential use as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer cells. Additionally, this compound has been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a potential candidate for combination therapy.
Propriétés
IUPAC Name |
N-(5-methylsulfanylpyridin-2-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2S2/c1-17-10-7-8-12(13-9-10)14-18(15,16)11-5-3-2-4-6-11/h2-9H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UQMCDSVVKRTBRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CN=C(C=C1)NS(=O)(=O)C2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6-Methyl-2-[(2-methylquinolin-4-yl)methyl]pyridazin-3-one](/img/structure/B7594169.png)

![N-[1-(3-methoxyphenyl)piperidin-3-yl]-1H-pyrazole-5-carboxamide](/img/structure/B7594175.png)


![Methyl 3-acetamidobicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B7594210.png)


![1-[3-(2-Methyl-2,3,3a,4,5,6,7,7a-octahydroindol-1-yl)-3-oxopropyl]pyridin-2-one](/img/structure/B7594225.png)
![4-bromo-N,3-dimethyl-N-[(5-methyl-1,3,4-oxadiazol-2-yl)methyl]aniline](/img/structure/B7594226.png)
![3-[(1-Propan-2-ylpyrazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7594236.png)

